
(5,6-Dimethoxypyridin-3-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6-Dimethoxypyridin-3-yl)methanamine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its pyridine ring substituted with methoxy groups at positions 5 and 6, and an amine group attached to the 3-position via a methylene bridge. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dimethoxypyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The process begins with the commercially available 5,6-dimethoxypyridine.
Formylation: The 5,6-dimethoxypyridine undergoes formylation to introduce a formyl group at the 3-position.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Amination: The hydroxymethyl group is converted to an amine group through a reaction with ammonia or an amine source.
Formation of Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 5,6-dimethoxypyridine-3-carboxylic acid.
Reduction: Formation of 5,6-dimethoxypiperidine derivatives.
Substitution: Formation of 5,6-dimethoxypyridine derivatives with various substituents at the 3-position.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in pathways involving pyridine derivatives.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound is used in the synthesis of materials with specific electronic or optical properties.
Agriculture: It can be employed in the development of agrochemicals for pest control.
特性
分子式 |
C8H14Cl2N2O2 |
|---|---|
分子量 |
241.11 g/mol |
IUPAC名 |
(5,6-dimethoxypyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-6(4-9)5-10-8(7)12-2;;/h3,5H,4,9H2,1-2H3;2*1H |
InChIキー |
REUYAIUPEFQEQN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=CC(=C1)CN)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




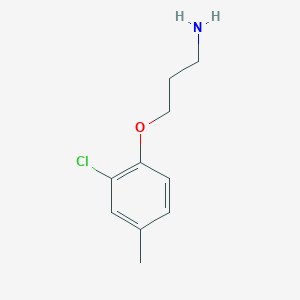

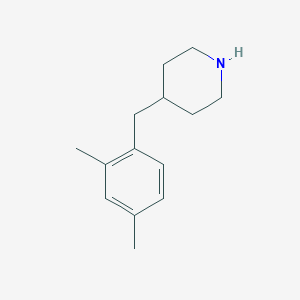
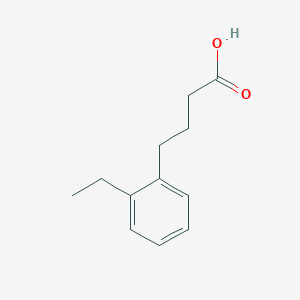
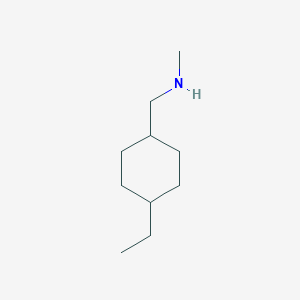
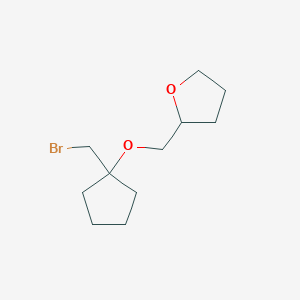
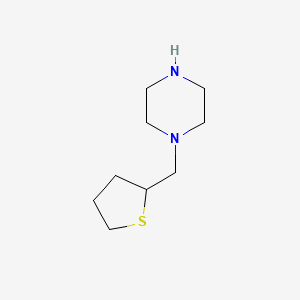
![4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B13618881.png)
